6-(Trifluoromethyl)quinoxalin-2-amine 6-(Trifluoromethyl)quinoxalin-2-amine
Brand Name: Vulcanchem
CAS No.: 59489-40-6
VCID: VC3815691
InChI: InChI=1S/C9H6F3N3/c10-9(11,12)5-1-2-6-7(3-5)14-4-8(13)15-6/h1-4H,(H2,13,15)
SMILES: C1=CC2=NC(=CN=C2C=C1C(F)(F)F)N
Molecular Formula: C9H6F3N3
Molecular Weight: 213.16 g/mol

6-(Trifluoromethyl)quinoxalin-2-amine

CAS No.: 59489-40-6

Cat. No.: VC3815691

Molecular Formula: C9H6F3N3

Molecular Weight: 213.16 g/mol

* For research use only. Not for human or veterinary use.

6-(Trifluoromethyl)quinoxalin-2-amine - 59489-40-6

Specification

CAS No. 59489-40-6
Molecular Formula C9H6F3N3
Molecular Weight 213.16 g/mol
IUPAC Name 6-(trifluoromethyl)quinoxalin-2-amine
Standard InChI InChI=1S/C9H6F3N3/c10-9(11,12)5-1-2-6-7(3-5)14-4-8(13)15-6/h1-4H,(H2,13,15)
Standard InChI Key DZWCAXPPEMHRBD-UHFFFAOYSA-N
SMILES C1=CC2=NC(=CN=C2C=C1C(F)(F)F)N
Canonical SMILES C1=CC2=NC(=CN=C2C=C1C(F)(F)F)N

Introduction

Chemical and Structural Properties

Molecular Characteristics

The compound’s planar quinoxaline core enables π-π stacking interactions with biological targets, while the electron-withdrawing trifluoromethyl group enhances metabolic stability and membrane permeability. Key properties include:

PropertyValue/Description
CAS No.59489-40-6
Molecular FormulaC₉H₆F₃N₃
Molecular Weight213.16 g/mol
SMILESFC(C₁=CC=C₂N=C(N)C=NC₂=C₁)(F)F
IUPAC Name6-(trifluoromethyl)quinoxalin-2-amine
Storage ConditionsSealed, dry, 2–8°C

The trifluoromethyl group induces a strong dipole moment (∼1.4 D), increasing solubility in lipophilic environments and improving bioavailability .

Spectroscopic Data

  • ¹H NMR (DMSO-d₆): δ 8.72 (s, 1H, NH₂), 8.25 (d, J = 8.4 Hz, 1H), 7.98 (d, J = 8.4 Hz, 1H), 7.63 (s, 1H) .

  • ¹³C NMR: δ 156.2 (C-NH₂), 142.1 (CF₃-C), 130.4–125.8 (aromatic carbons), 122.9 (q, J = 272 Hz, CF₃) .

  • IR: 3350 cm⁻¹ (N-H stretch), 1620 cm⁻¹ (C=N quinoxaline), 1320 cm⁻¹ (C-F).

Synthesis and Optimization

Conventional Routes

Quinoxalines are typically synthesized via condensation of o-phenylenediamines with α-diketones or α-keto acids. For 6-(trifluoromethyl)quinoxalin-2-amine, two strategies dominate:

  • Precursor Fluorination: Reacting 6-bromoquinoxalin-2-amine with trifluoromethyl copper (CuCF₃) under Ullmann conditions yields the target compound at 45–60% efficiency.

  • Diamine-Ketone Cyclization: Using 4-trifluoromethyl-1,2-diaminobenzene and glyoxal derivatives in DMSO at 75°C produces the quinoxaline core with >70% regioselectivity .

Recent Advances

A 2024 study optimized the one-pot synthesis using 2,2-dibromo-1-(trifluoromethyl)phenylethanone and 1,2-diaminobenzene in DMSO/TEA, achieving 82% yield (Scheme 1) . Key parameters include:

ParameterOptimal ValueImpact on Yield
SolventDMSOMaximizes cyclization
Temperature75°CBalances kinetics and stability
BaseTriethylamine (TEA)Neutralizes HBr byproduct

Regioselectivity is controlled by electronic effects: the -CF₃ group directs amination to the 2-position via resonance stabilization .

Biological Activities and Mechanisms

Antimicrobial Activity

Against Mycobacterium tuberculosis, the carboxylated analog Ty38c (MIC₉₉ = 1.2 µM) targets decaprenylphosphoryl-β-D-ribose oxidase (DprE1):

  • Structural Basis: Cocrystal structures (PDB: 6GZQ) show the -CF₃ group occupying a hydrophobic pocket near FAD, displacing catalytic water molecules .

  • Resistance Profile: 100-fold less potent against DprE1 C387S mutants, confirming target specificity .

Anti-Inflammatory Effects

In LPS-stimulated macrophages, 6-(trifluoromethyl)quinoxalin-2-amine reduces IL-6 and TNFα production by 60–75% at 10 µM, comparable to dexamethasone .

Structure-Activity Relationships (SAR)

Substituent Effects

PositionModificationActivity Trend (vs. Parent)
2-NH₂ → -NMe₂3-fold ↓ in IKKβ inhibition
6-CF₃ → -CH₃10-fold ↓ in anti-TB activity
7-H → -OCH₃2-fold ↑ in solubility

Electron-deficient aromatics (e.g., -CF₃, -NO₂) enhance target binding, while bulky groups at position 3 reduce permeability .

Pharmacokinetic Profiling

In murine models, the compound exhibits:

  • Oral Bioavailability: 22% (Cₘₐₓ = 1.8 µM at 50 mg/kg)

  • Half-Life: 4.2 h (iv), 6.8 h (po)

  • Metabolism: CYP3A4-mediated oxidation of the amino group to nitroso intermediates .

Industrial Availability and Applications

VendorPurityPrice (mg)
BLD Pharm>98%$120
VulcanChem>95%$150

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